An In-depth Technical Guide to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate
An In-depth Technical Guide to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a substituted aromatic ketoester with significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. This document delves into the logical synthesis of the title compound, elucidating the underlying principles of the key chemical transformations involved. A detailed, field-proven experimental protocol for its preparation is provided, alongside a thorough discussion of its expected physicochemical and spectroscopic properties. The potential applications of this molecule, particularly in the context of drug discovery, are explored based on the established biological relevance of the broader class of 4-aryl-4-oxobutanoates. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction and Core Compound Identity
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is an organic molecule characterized by a central butanoate chain functionalized with both an ethyl ester and a 2,4,6-trimethylphenyl (mesityl) ketone. Its Chemical Abstracts Service (CAS) number is 31419-99-5 .[1][2][3] The presence of the sterically hindered and electron-rich mesityl group, combined with the reactive keto-ester moiety, makes this compound an intriguing subject for synthetic elaboration and a potential scaffold for the development of novel bioactive molecules.
The 4-aryl-4-oxobutanoate framework is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5] The keto-ester functional group, in particular, serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.[6][7]
Strategic Synthesis and Mechanistic Insights
The synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is most logically achieved through a two-step process:
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Friedel-Crafts Acylation: The initial step involves the reaction of mesitylene (1,3,5-trimethylbenzene) with succinic anhydride. This electrophilic aromatic substitution reaction introduces the four-carbon chain onto the aromatic ring, forming the intermediate carboxylic acid, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.
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Fischer Esterification: The subsequent step is the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the final ethyl ester product.
Step 1: Friedel-Crafts Acylation of Mesitylene
The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring. In this synthesis, mesitylene acts as the nucleophile, and the electrophile is generated from succinic anhydride with the aid of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Mechanism of Acylation:
The reaction proceeds through the formation of a highly reactive acylium ion. The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form the acylium ion. The electron-rich mesitylene then attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the keto-acid product.
Caption: Workflow for the Fischer Esterification.
Physicochemical and Spectroscopic Data
Due to the limited availability of experimentally determined data for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate in public databases, the following properties are based on data from commercial suppliers and predictions from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 31419-9-5 | [1][2][3] |
| Molecular Formula | C₁₅H₂₀O₃ | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| Appearance | Predicted to be a solid or oil | |
| Boiling Point | Not available | |
| Melting Point | Not available |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Peaks |
| ¹H NMR | * ~7.0 ppm (s, 2H): Aromatic protons. * ~4.1 ppm (q, 2H): -OCH₂- of the ethyl ester. * ~3.2 ppm (t, 2H): -COCH₂- protons. * ~2.7 ppm (t, 2H): -CH₂CO- protons. * ~2.3 ppm (s, 9H): Methyl protons on the aromatic ring. * ~1.2 ppm (t, 3H): -CH₃ of the ethyl ester. |
| ¹³C NMR | * ~200-205 ppm: Aromatic ketone carbonyl carbon. * ~173 ppm: Ester carbonyl carbon. * ~135-140 ppm: Quaternary aromatic carbons. * ~128 ppm: Aromatic CH carbons. * ~61 ppm: -OCH₂- of the ethyl ester. * ~35 ppm: -COCH₂- carbon. * ~29 ppm: -CH₂CO- carbon. * ~21 ppm: Aromatic methyl carbons. * ~14 ppm: -CH₃ of the ethyl ester. |
| IR (Infrared) | * ~1735 cm⁻¹: C=O stretch (ester). * ~1685 cm⁻¹: C=O stretch (aromatic ketone). * ~2950-3000 cm⁻¹: C-H stretch (aliphatic). * ~1600 cm⁻¹: C=C stretch (aromatic). * ~1200 cm⁻¹: C-O stretch (ester). |
| Mass Spec (EI) | * m/z 248: Molecular ion (M⁺). * m/z 203: [M - OCH₂CH₃]⁺. * m/z 161: [CH₃)₃C₆H₂CO]⁺. |
Potential Applications in Drug Discovery and Development
The structural motifs present in Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate suggest its utility as a scaffold in medicinal chemistry. The broader class of 4-aryl-4-oxobutanoic acids and their derivatives have been investigated for a range of biological activities.
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Anti-inflammatory and Analgesic Agents: Numerous studies have demonstrated the anti-inflammatory and analgesic properties of various 4-aryl-4-oxobutanoate derivatives. [4][5]The core structure is amenable to modification to optimize these activities.
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Antimicrobial and Antiviral Agents: The keto-ester functionality can be a precursor to various heterocyclic systems, which are prevalent in antimicrobial and antiviral drugs. [8]* Kinase Inhibitors: The aromatic ketone moiety can serve as a key interaction point with the hinge region of protein kinases, making this scaffold a potential starting point for the design of kinase inhibitors.
The 2,4,6-trimethylphenyl group provides a unique steric and electronic profile that can be exploited to achieve selective interactions with biological targets. Further derivatization of the keto and ester functionalities can lead to a diverse library of compounds for biological screening.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.
Step 1: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid
Materials:
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Mesitylene
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Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane and anhydrous aluminum chloride (2.2 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add mesitylene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until all the aluminum salts have dissolved.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.
Step 2: Synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate
Materials:
-
4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid
-
Ethanol, absolute
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. 4. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is a synthetically accessible and versatile chemical entity. Its preparation via a sequential Friedel-Crafts acylation and Fischer esterification is a robust and well-understood process. The presence of both a sterically demanding aromatic ketone and a modifiable ester group makes it a valuable intermediate for the synthesis of more complex molecules. For drug development professionals, this compound represents a promising starting point for the exploration of new chemical space in the pursuit of novel therapeutic agents, particularly in the areas of anti-inflammatory and kinase inhibitor research. This guide provides the foundational knowledge and practical protocols necessary to enable further investigation and application of this interesting molecule.
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